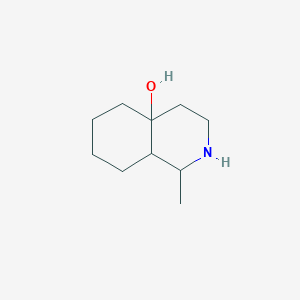

1-Methyl-octahydro-isoquinolin-4a-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-octahydro-isoquinolin-4a-ol is a chemical compound used for proteomics research . It has a molecular formula of C10H19NO and a molecular weight of 169.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .科学的研究の応用

Tautomeric Forms and Reactions

1-Methyl-octahydro-isoquinolin-4a-ol, as part of the isoquinoline derivatives, has been studied for its tautomeric forms. In a study, isoquinolin-3-ols were prepared and analyzed, revealing that they exist predominantly as lactim tautomers in ether solution. This research also discussed Diels–Alder and photodimerisation reactions of certain isoquinolin-3-ols (Jones, 1969).

Synthesis and Structural Analysis

The synthesis and structural characterization of isoquinoline derivatives have been a significant area of research. For example, a study detailed the stereoselective synthesis of cis-4a-aryl-1,2,3,4,4a,5,6,8a-octahydroisoquinoline derivatives, showcasing the methodological advancements in this field (Kano, Yokomatsu, Yuasa, Shibuya, 1982).

Chemical Properties and Synthesis Routes

The chemical properties and synthesis routes of related compounds have been explored. For instance, research on cis-8-methylhydrindan-1-one and its reaction products, including octahydro-9-methyl-isocarbostyril, provides insights into the chemical behavior and potential applications of similar compounds (Maio, Permutti, 1966).

Solubility and Enantiomeric Effects

Studies have also focused on the solubility of compounds related to this compound. Research on dexclamol hydrochloride, a related compound, revealed the impact of enantiomeric purity on solubility, providing valuable information for pharmaceutical applications (Liu, Hurwitz, 1978).

Environmental and Neurotoxicity Studies

Environmental studies and neurotoxicity aspects of isoquinoline derivatives have been another focus area. A study on isoquinoline derivatives as endogenous neurotoxins suggested their potential role in neurodegenerative diseases like Parkinson's disease (McNaught, Carrupt, Altomare, Cellamare, Carotti, Testa, Jenner, Marsden, 1998).

Mass Spectrometry Analysis

The use of mass spectrometry for analyzing isoquinoline derivatives has been explored, especially in the context of drug candidates like prolylhydroxylase inhibitors. This research provides insights into the analytical techniques used for characterizing such compounds (Thevis, Kohler, Schlörer, Schänzer, 2008).

Catalytic Inhibitors in Chemical Processes

Research on catalytic inhibitors, including isoquinoline, has been conducted to understand their role in preventing overhydrogenation in chemical processes. Such studies are crucial for industrial applications and chemical synthesis (Lam, Jie, 1975).

Quantum Entanglement in Medical Diagnosis

An intriguing application of isoquinoline derivatives is in the realm of quantum entanglement for diagnosing human cancer cells, tissues, and tumors. This innovative approach demonstrates the potential of these compounds in advanced medical technologies (Alireza, Jennifer, Caissutti Angela, 2019).

Safety and Hazards

作用機序

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

特性

IUPAC Name |

1-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-9-4-2-3-5-10(9,12)6-7-11-8/h8-9,11-12H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDLOGDWSPRQQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCCCC2(CCN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)